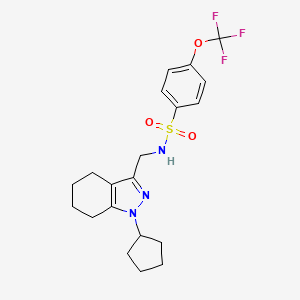

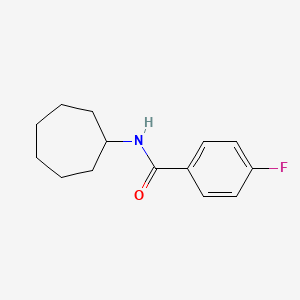

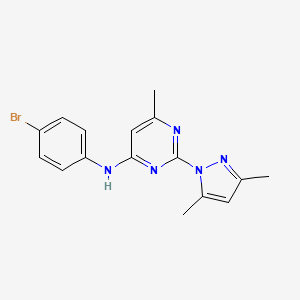

![molecular formula C19H18FN5O B2777884 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860611-66-1](/img/structure/B2777884.png)

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

The compound has been synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a dominant motif in many drugs and has varied and significant biological activities .Chemical Reactions Analysis

The compound has been prepared through condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Scientific Research Applications

Chemical Reactions and Synthesis Techniques

- Nucleophilic Substitution Reactions : This compound reacts differently with nitrogen bases, undergoing nucleophilic replacement of the pyrazolyl substituent at C5 when treated with secondary amines or morpholine (Shablykin et al., 2008).

- Formation of Pyrazolopyranopyrimidine Derivatives : In the synthesis of pyrazolopyranopyrimidine derivatives, this compound serves as a key intermediate, highlighting its role in creating new chemical structures (Hafez & El-Gazzar, 2015).

- Aldol Condensation and Multi-Component Reactions : The compound participates in aldol condensation and reacts with various nucleophiles, illustrating its versatility in chemical synthesis (Ali et al., 2016).

Biological Applications and Activities

- Antimicrobial and Antitumor Properties : Research has indicated that derivatives of this compound have promising antitumor and antimicrobial activities, making it significant in the field of medicinal chemistry (Hafez et al., 2015).

- Synthesis for Biological Activity Studies : The compound has been used to synthesize various derivatives for evaluating anti-inflammatory activities, further emphasizing its potential in drug discovery (El-Dean et al., 2016).

Material Science and Advanced Research

- Crystal Structure Analysis : The compound has been studied for its crystal structure, which is crucial for understanding its chemical and physical properties (Liu et al., 2016).

- Development of Advanced Imaging Probes : It has been used in the synthesis of novel imaging probes, particularly in positron emission tomography, highlighting its applications in medical imaging and diagnostics (Xu et al., 2012).

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The interaction of the compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in various applications, ranging from ionic or molecular sensing to bioimaging applications

Result of Action

It has been mentioned that the compound possesses distinct effective inhibition on the proliferation of some cancer cell lines

Properties

IUPAC Name |

5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O/c20-17-3-1-14(2-4-17)18-15(5-6-24-7-9-26-10-8-24)13-25-19(23-18)16(11-21)12-22-25/h1-4,12-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMARSGHUWGXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CN3C(=C(C=N3)C#N)N=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

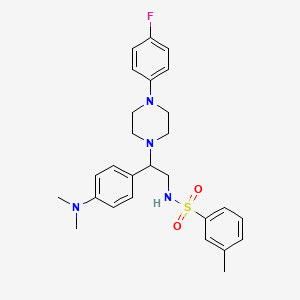

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2777801.png)

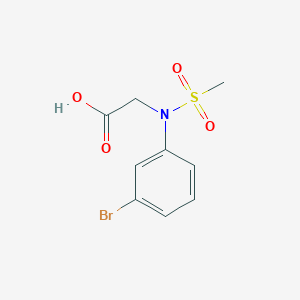

![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)

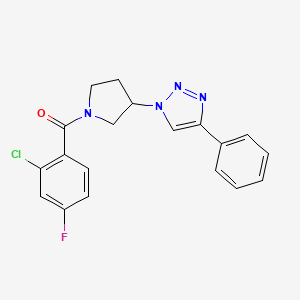

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)

![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)